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Compound of Interest

Compound Name: Iohexol

Cat. No.: B1672079 Get Quote

Welcome to the technical support center for improving the resolution of cell separation using

Iohexol gradients. This resource is designed for researchers, scientists, and drug development

professionals to troubleshoot common issues and refine their experimental protocols for

optimal results.

Frequently Asked Questions (FAQs)
Q1: What is Iohexol, and why is it used for cell separation?

A1: Iohexol is a non-ionic, iodinated density gradient medium used for separating biological

particles.[1] Marketed under trade names like Nycodenz® and Histodenz™, it is favored for its

ability to form dense solutions while maintaining iso-osmotic conditions, which minimizes cell

dehydration and damage. Unlike ionic gradient media, Iohexol does not interact with charged

groups on biological particles, preserving cell morphology and function.[1] It is also non-toxic

and not metabolized by mammalian cells, ensuring high cell viability post-separation.[1]

Q2: What are the key advantages of Iohexol over other density gradient media like Percoll® or

sucrose?

A2: Iohexol offers several advantages:

Iso-osmotic conditions: Iohexol solutions can be made iso-osmotic, preventing alterations in

cell volume and density that can impair viability and separation resolution.[1] Sucrose

gradients, in contrast, are often hypertonic.
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Low toxicity: Iohexol is non-toxic to cells.[1] Percoll®, a colloidal silica suspension, can be

phagocytosed by certain cell types and may contain endotoxins that trigger inflammatory

responses.

Autoclavability: Iohexol solutions are stable and can be autoclaved, unlike metrizamide,

another iodinated medium.[1]

Low viscosity: Compared to sucrose solutions of similar density, Iohexol solutions have

lower viscosity, allowing for shorter centrifugation times and lower g-forces.[2]

Q3: Can I use Iohexol to isolate specific cell types?

A3: Yes, Iohexol gradients are highly effective for isolating a wide variety of specific cell

populations based on their density. This includes dendritic cells, senescent cells, neurons,

progenitor cells, and various cells from tissues like the liver and pancreas.[3][4][5][6] The

success of the separation depends on carefully optimizing the density of the gradient layers to

match the target cell population.

Q4: How do I prepare an iso-osmotic Iohexol solution?

A4: To prepare an iso-osmotic Iohexol solution, a stock solution of Iohexol in water is typically

diluted with a balanced salt solution or cell culture medium. The osmolality can be easily

adjusted by adding sucrose or a buffer solution. For example, to create a 1.077 g/ml solution, a

stock solution can be diluted to 14% (w/v) Nycodenz® with a solution like 0.154 M NaCl, 4 mM

KCl, 5 mM EDTA, and 5 mM HEPES-NaOH, pH 7.2.[3]

Troubleshooting Guide
This guide addresses common problems encountered during cell separation with Iohexol
gradients.
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Problem Possible Cause(s) Recommended Solution(s)

Low Cell Yield/Recovery

Incorrect Gradient Density:

The density of the gradient

may be too high or too low for

the target cells, causing them

to pellet or remain in the upper

layers.

Verify the buoyant density of

your target cell type from the

literature. Prepare fresh

gradient solutions and

meticulously check their

densities. It may be necessary

to perform a pilot experiment

with a continuous gradient to

determine the precise density

at which your cells band.

Suboptimal Centrifugation: The

centrifugation time may be too

short for the cells to reach their

isopycnic point, or the g-force

may be too high, causing the

cells to pellet.

Optimize centrifugation

parameters. For delicate cells,

consider reducing the g-force

and increasing the time.

Ensure the centrifuge is

properly calibrated and

reaches the set speed.

Cell Clumping/Aggregation:

The release of DNA from dead

cells can cause cell

aggregation, trapping target

cells and preventing proper

separation.[6]

Add a DNase I solution (e.g.,

10-20 µg/mL) to the cell

suspension before loading it

onto the gradient. Ensure all

solutions are at the correct

temperature (room

temperature or 4°C, as per the

protocol) to minimize cell

stress.

Improper Sample Loading:

Careless layering of the cell

suspension onto the gradient

can disrupt the interface,

leading to poor separation.

Layer the cell suspension

slowly and carefully onto the

top of the gradient. Hold the

pipette tip against the side of

the tube just above the

gradient surface to minimize

disturbance.
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Poor

Resolution/Contamination with

Other Cell Types

Gradient Disturbance: Mixing

between the gradient layers

before or during centrifugation

will result in broad, overlapping

cell bands.

Prepare the gradient just

before use to avoid diffusion

between layers. Ensure a

sharp interface between

layers. Handle the tubes

carefully and ensure smooth

acceleration and deceleration

of the centrifuge rotor.

Incorrect Cell Load:

Overloading the gradient with

too many cells can exceed its

separation capacity, leading to

poor resolution.

Reduce the number of cells

loaded onto the gradient. As a

general rule, do not exceed

10^8 cells per 15 mL tube, but

this can vary depending on the

cell type and gradient volume.

Temperature Fluctuations:

Temperature can affect the

viscosity of the gradient and

the density of the cells.

Inconsistent temperatures can

lead to variable results.

Pre-cool or pre-warm all

solutions and the centrifuge to

the recommended temperature

for your protocol. Most cell

separations are performed at

4°C or room temperature.

Low Cell Viability

Hypertonic/Hypotonic

Solutions: If the Iohexol

solutions are not iso-osmotic,

cells can shrink or swell,

leading to cell death.

Ensure all solutions are iso-

osmotic (typically ~290

mOsm/kg). Use a balanced

salt solution or appropriate cell

culture medium for dilutions.

Extended Exposure to

Gradient: Prolonged incubation

in the gradient medium,

although non-toxic, can still

stress cells.

Minimize the time cells spend

in the Iohexol solution.

Process the cells promptly

after centrifugation.

Mechanical Stress: High

centrifugation speeds or harsh

resuspension techniques can

damage cells.

Use the lowest effective g-

force for separation.

Resuspend cell pellets by

gently pipetting or flicking the

tube. Avoid vigorous vortexing.
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After the initial separation and

wash, adding a protein source

like FBS to the wash media

can help protect the cells.

Red Blood Cell (RBC)

Contamination

Incomplete RBC Lysis (if

applicable): If starting with

whole blood, residual RBCs

can contaminate the

mononuclear cell layer.

Ensure complete RBC lysis if

this is a preliminary step. For

direct separation from blood,

ensure the density of the lower

phase is sufficient to pellet the

RBCs and granulocytes (e.g.,

1.077 g/mL for human

mononuclear cells).

Blood Sample Quality: Old or

improperly handled blood

samples can result in poor

separation.

Use fresh blood samples

(ideally drawn within 2-6

hours). Ensure proper

anticoagulation and mixing.

Experimental Protocols
Protocol 1: Isolation of Dendritic Cells (DCs) from
Murine Spleen
This protocol is adapted from methods used for isolating low-density cells like DCs.

Materials:

Iohexol (e.g., Nycodenz® or a 60% OptiPrep™ solution)

Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium

Collagenase D

DNase I

Fetal Bovine Serum (FBS)

EDTA
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Solutions:

Digestion Buffer: HBSS with 2 mg/mL Collagenase D and 20 µg/mL DNase I.

Wash Buffer: HBSS with 2% FBS and 5 mM EDTA.

14% (w/v) Iso-osmotic Iohexol Solution (Density ≈ 1.077 g/mL): Prepare by diluting a stock

solution of Iohexol with a suitable buffer (e.g., 0.154 M NaCl, 5 mM HEPES-NaOH, pH 7.2).

[3]

Procedure:

Prepare a single-cell suspension from the murine spleen by mechanical disruption followed

by enzymatic digestion in Digestion Buffer for 25 minutes at 37°C.

Stop the digestion by adding Wash Buffer and pass the cell suspension through a 70 µm cell

strainer.

Wash the cells twice in Wash Buffer by centrifuging at 300 x g for 7 minutes at 4°C.

Resuspend the cell pellet in 3 mL of Wash Buffer.

In a 15 mL centrifuge tube, carefully layer the 3 mL of cell suspension over 5 mL of the 14%

iso-osmotic Iohexol solution.

Centrifuge at 1700 x g for 15 minutes at room temperature with the brake off.

Carefully collect the cells from the interface between the medium and the Iohexol solution.

Wash the collected cells twice with Wash Buffer to remove residual Iohexol.

Count the cells and assess viability using a method like Trypan Blue exclusion.

Protocol 2: Enrichment of Senescent Cells
This protocol is based on the principle that senescent cells often have a lower density than

their proliferating counterparts.

Materials:
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60% (w/v) Iohexol solution (e.g., OptiPrep™)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

Solutions:

Prepare different concentrations of Iohexol in complete culture medium. For example, for

separating senescent hepatocellular carcinoma cells, layers of 15%, 10%, and 5%

OptiPrep™ were used.[5] The cell pellet itself was resuspended in a 22-25% OptiPrep™

solution.[5]

Procedure:

Harvest cells by trypsinization and wash with PBS.

Create a discontinuous gradient in a centrifuge tube. For example, layer 2 mL of 15%

Iohexol over 2 mL of 22% Iohexol. Then, carefully layer 2 mL of 10% or 5% Iohexol on top,

followed by 3 mL of complete medium without Iohexol.[5]

Resuspend the cell pellet (containing a mixed population of senescent and non-senescent

cells) in the highest density Iohexol solution (e.g., 22-25%) and layer it at the bottom of the

gradient.

Alternatively, resuspend the cells in medium and layer them on top of the gradient.

Centrifuge at 1000 x g for 30 minutes at room temperature.[5]

Senescent cells will be enriched at the interface between the upper layers (e.g., between the

medium and the 5%/10% layer), while viable, non-senescent cells will be found in the lower

layers.[5]

Carefully collect the desired cell fraction from the interface.

Wash the collected cells with PBS or medium to remove the Iohexol.
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Data Presentation
Table 1: Common Iohexol Gradient Parameters for Cell Isolation

Cell Type Source
Gradient
Type

Key
Densities
(g/mL)

Centrifugati
on

Reference

Dendritic

Cells

Mouse

Spleen

Discontinuou

s
1.077 - 1.080

1700 x g, 15

min, RT
[3]

Senescent

Cells (HCC)
Cell Culture

Discontinuou

s
1.03 - 1.13

1000 x g, 30

min, RT
[5]

Progenitor

Cells
Bone Marrow

Discontinuou

s

1.050, 1.077,

1.080, 1.090
Not specified [6]

Stellate Cells
Liver/Pancrea

s

Discontinuou

s
1.053 - 1.067 Not specified [6]

Viable vs.

Non-viable

Cells

Cell Culture
Discontinuou

s
~1.15 Not specified [6]

Table 2: Physical Properties of Iohexol Solutions (OMNIPAQUE™)[7]

Concentration
(mgI/mL)

Osmolality
(mOsm/kg water)

Viscosity at 37°C
(cp)

Specific Gravity at
37°C

140 322 1.5 1.164

180 408 2.0 1.209

240 520 3.4 1.280

300 672 6.3 1.349

350 844 10.4 1.406

Visualizations
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Sample Preparation

Gradient Centrifugation

Cell Harvesting

Start: Murine Spleen

Prepare Single-Cell
Suspension (Mechanical
& Enzymatic Digestion)

Wash Cells Twice
in Wash Buffer

Resuspend Cells
in 3 mL Buffer

Layer Cell Suspension
onto 1.077 g/mL
Iohexol Solution

Centrifuge:
1700 x g, 15 min, RT

(Brake Off)

Collect Cells
from Interface

Wash Collected
Cells Twice

End: Purified DCs

Click to download full resolution via product page

Caption: Workflow for isolating dendritic cells using a discontinuous Iohexol gradient.
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Problem:
Low Cell Yield

Check Pellet:
Are Target Cells Pelleted?

 

Check Supernatant:
Are Cells in Upper Layers?

 

Observe Cell Clumping?

 

Solution:
- Decrease Gradient Density

- Reduce Centrifuge g-force/time

Yes

Solution:
- Increase Gradient Density
- Increase Centrifuge Time

Yes

Solution:
- Add DNase I to Sample

- Ensure Correct Temperature

Yes

Click to download full resolution via product page

Caption: Troubleshooting logic for addressing low cell yield in Iohexol gradients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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